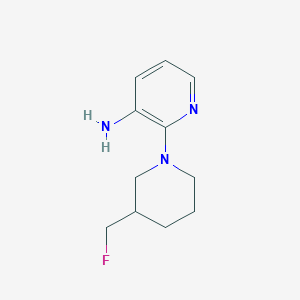
2-(3-(Fluormethyl)piperidin-1-yl)pyridin-3-amin
Übersicht
Beschreibung
2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine, or simply FMPA, is a synthetic, fluorinated piperidine derivative with a wide range of applications in the scientific research field. It is a white, crystalline, odorless solid with a melting point of approximately 150°C. FMPA is commonly used in organic synthesis as a building block for the preparation of various compounds, such as amines, amides, and aryl halides. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und -synthese
Piperidinderivate gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten . Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie, wobei ihre Derivate in mehr als zwanzig Klassen von Arzneimitteln vorkommen . Beispielsweise wurde eine Reihe von 2-Amino-4-(1-Piperidin)pyridinderivaten als klinisch Crizotinib-resistenter Anaplastischer Lymphomkinase (ALK) und c-ros-Onkogen 1-Kinase (ROS1)-Doppelinhibitor entwickelt .
Antikrebsanwendungen
Piperidinderivate wurden auf verschiedene Weise als Antikrebsmittel eingesetzt . Verbindungen mit Piperidin-Einheiten zeigen eine große Bandbreite an biologischen Aktivitäten, und ihre Synthese ist seit langem weit verbreitet .
Antivirene Anwendungen
Einige Piperidinderivate haben eine signifikante Aktivität gegen die SARS-CoV-2-RNA-abhängige RNA-Polymerase (RdRp) gezeigt, vergleichbar mit Remdesivir .
Antimalaria-Anwendungen
Piperidinderivate werden auch als Antimalariamittel eingesetzt . Ihre einzigartige Struktur und Eigenschaften machen sie effektiv bei der Bekämpfung von Malaria.
Antibakterielle und Antimykotische Anwendungen
Piperidinderivate wurden als antibakterielle und antimykotische Mittel eingesetzt . Ihre einzigartige Struktur ermöglicht es ihnen, mit verschiedenen Arten von Mikroben und Pilzen zu interagieren und deren Wachstum zu hemmen.
Antihypertensive Anwendungen
Piperidinderivate wurden als Antihypertensiva eingesetzt . Sie können helfen, den Blutdruck zu senken und werden bei der Behandlung von Bluthochdruck eingesetzt.
Analgetische und Entzündungshemmende Anwendungen
Piperidinderivate wurden als Analgetika und Entzündungshemmer eingesetzt . Sie können helfen, Schmerzen und Entzündungen im Körper zu reduzieren.
Antipsychotische Anwendungen
Piperidinderivate wurden als Antipsychotika eingesetzt . Sie können helfen, Symptome verschiedener psychiatrischer Störungen zu bewältigen.
Zusammenfassend lässt sich sagen, dass "2-(3-(Fluormethyl)piperidin-1-yl)pyridin-3-amin" und andere Piperidinderivate eine breite Palette von Anwendungen in der wissenschaftlichen Forschung haben, insbesondere im Bereich der Wirkstoffforschung und -entwicklung . Sie sind eine wichtige und umfangreiche Kategorie von stickstoffhaltigen heterocyclischen Verbindungen, und ihre Synthese und Funktionalisierung sind Gegenstand umfangreicher Forschung .
Biochemische Analyse
Biochemical Properties
2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), acting as a dual inhibitor . These interactions are crucial as they can influence the signaling pathways involved in cell growth and differentiation. The nature of these interactions involves the binding of 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine to the active sites of these kinases, thereby inhibiting their activity and affecting downstream signaling processes.
Cellular Effects
The effects of 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of ALK and ROS1 kinases can lead to altered cell signaling pathways, which may result in changes in gene expression patterns and metabolic activities within the cell . These changes can affect cell proliferation, differentiation, and survival, making 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine a valuable tool for studying cellular processes.
Molecular Mechanism
At the molecular level, 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of ALK and ROS1 kinases, inhibiting their enzymatic activity . This inhibition prevents the phosphorylation of downstream targets, thereby disrupting the signaling cascades that regulate cell growth and differentiation. Additionally, 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine may influence gene expression by modulating transcription factors and other regulatory proteins involved in gene transcription.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, maintaining its inhibitory activity over extended periods . Its degradation products and their potential effects on cellular function are still under investigation. Long-term studies have indicated that prolonged exposure to 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine can lead to sustained inhibition of target kinases and persistent changes in cellular signaling pathways.
Dosage Effects in Animal Models
In animal models, the effects of 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine vary with different dosages. Studies have shown that low to moderate doses of this compound can effectively inhibit ALK and ROS1 kinases without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations primarily in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic processes can lead to the formation of active or inactive metabolites, which may influence the overall pharmacological effects of the compound. Additionally, 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine can affect metabolic flux and metabolite levels, further impacting cellular function.
Transport and Distribution
The transport and distribution of 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine within tissues is also dependent on its interactions with plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine is crucial for its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to these compartments. The activity of 2-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine within these compartments can affect various cellular processes, including signal transduction, gene expression, and metabolic regulation.
Eigenschaften
IUPAC Name |
2-[3-(fluoromethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3/c12-7-9-3-2-6-15(8-9)11-10(13)4-1-5-14-11/h1,4-5,9H,2-3,6-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEFCXGRSYUIDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)N)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






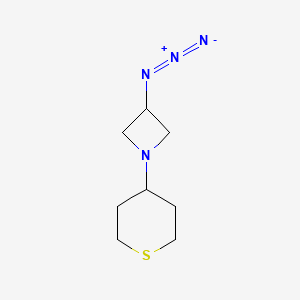

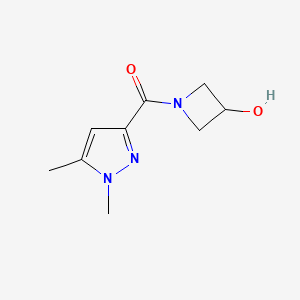
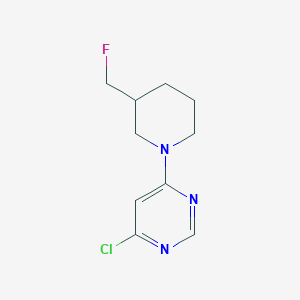
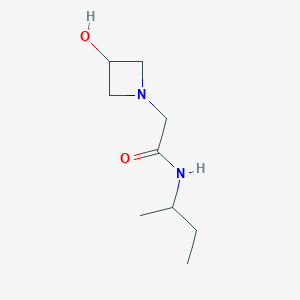
amine](/img/structure/B1489000.png)
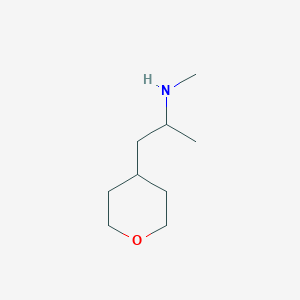
![3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1489002.png)
![3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1489003.png)
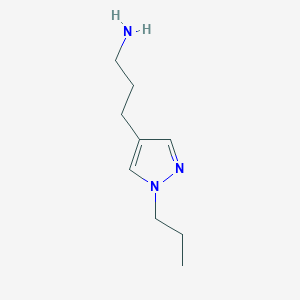
![1-[(Cyclopropylamino)methyl]cyclopentan-1-ol](/img/structure/B1489005.png)